molecular formula C19H21FN2O3S B2649679 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1396880-81-1

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2649679
CAS No.: 1396880-81-1
M. Wt: 376.45
InChI Key: XZXLCLADPGDVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its molecular formula, structure, and the types of atoms it contains. It may also include information about the compound’s role or function if it is known .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used up) or a product (created).

Scientific Research Applications

Synthesis and Characterization

  • Photodynamic Therapy Applications : A study by Pişkin et al. (2020) introduced a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and is highlighted for its potential as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Anticancer Potential : Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including a benzenesulfonamide derivative, showing significant anticancer activity against various cancer cell lines. This highlights the role of such compounds in developing new anticancer agents (Tsai et al., 2016).

Applications in Chemical Reactions

  • N-Demethylation of Amides : A study demonstrated the use of N-fluorobenzenesulfonimide as an oxidant in the N-demethylation of N-methyl amides, facilitated by a copper catalyst. This process forms N-demethylated amides and highlights the utility of benzenesulfonamide derivatives in organic synthesis (Yi et al., 2020).
  • Selective Catalysis in Alcohol Oxidation : Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as efficient and selective catalysts for the oxidation of alcohols, where benzenesulfonamide derivatives played a crucial role in enhancing the reaction selectivity and efficiency (Hazra, Martins, Silva, & Pombeiro, 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a biological system. This can involve binding to specific proteins, disrupting cellular processes, or a variety of other actions .

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-22(15-16-8-4-3-5-9-16)13-7-6-12-21-26(23,24)19-14-17(20)10-11-18(19)25-2/h3-5,8-11,14,21H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXLCLADPGDVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.